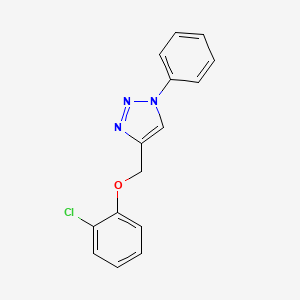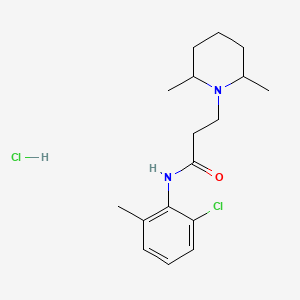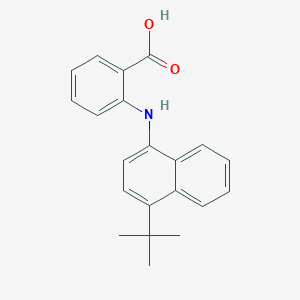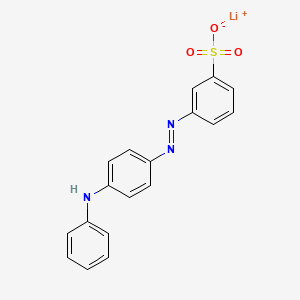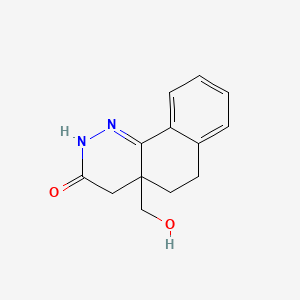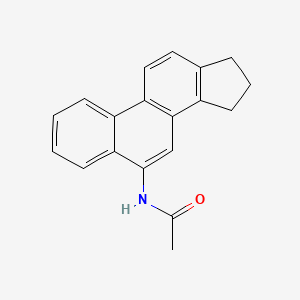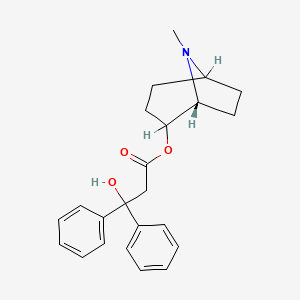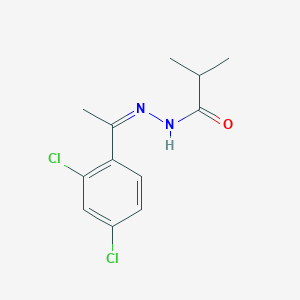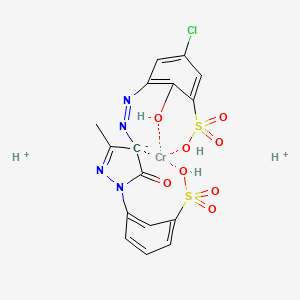
4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” typically involves multiple steps, including the formation of the azo bond and the coupling of various aromatic compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used as a dye or pigment due to its vibrant color properties. Its stability and resistance to fading make it suitable for use in textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism of action of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” involves its interaction with specific molecular targets. The azo bond and aromatic rings allow it to bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-(Acetylamino)-2-chlorophenyl)azo)-N-(2-hydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(2-hydroxy-3-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
The uniqueness of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
35342-20-2 |
|---|---|
Fórmula molecular |
C27H20Cl2N6O4 |
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
4-[(5-acetamido-2-chloro-4-methylphenyl)diazenyl]-N-(7-chloro-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H20Cl2N6O4/c1-12-7-18(28)21(11-20(12)30-13(2)36)34-35-23-16-6-4-3-5-14(16)8-17(25(23)37)26(38)31-15-9-19(29)24-22(10-15)32-27(39)33-24/h3-11,37H,1-2H3,(H,30,36)(H,31,38)(H2,32,33,39) |
Clave InChI |
CUNXFAPHUFACLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C(=C4)Cl)NC(=O)N5)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


